![molecular formula C14H16FNO B3148613 8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 652147-99-4](/img/structure/B3148613.png)
8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one
Übersicht
Beschreibung
8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one is a useful research compound. Its molecular formula is C14H16FNO and its molecular weight is 233.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.121592296 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one, with the CAS number 652147-99-4, is a compound that has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is C14H16FNO, with a molecular weight of 233.28 g/mol. It is categorized as a bicyclic compound, which may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C14H16FNO |
Molecular Weight | 233.28 g/mol |
CAS Number | 652147-99-4 |
Purity | Typically ≥95% |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine pathways. The presence of the fluorophenyl group suggests potential for enhanced binding affinity to specific receptors.
Dopaminergic Activity
Research indicates that compounds similar to this compound can act as dopamine uptake inhibitors, potentially leading to increased dopaminergic activity in the brain. This mechanism is relevant in the context of treating disorders such as depression and attention-deficit hyperactivity disorder (ADHD) .
Therapeutic Potential
The compound's structural features suggest various therapeutic applications:
- Neurological Disorders : Its dopaminergic properties may be beneficial in treating conditions like Parkinson's disease or schizophrenia.
- Obesity Management : Given its influence on neurotransmitter systems that regulate appetite and energy balance, it could serve as a candidate for obesity therapeutics by modulating food intake and metabolism .
Case Studies
Several studies have investigated the pharmacological effects of related compounds:
- Dopamine Receptor Agonism : A study demonstrated that similar azabicyclo compounds exhibited significant agonistic activity at dopamine receptors, which correlated with improved motor function in animal models .
- Weight Loss Trials : In trials involving compounds targeting the central nervous system's appetite regulation pathways, results showed a marked decrease in food intake and body weight among subjects treated with dopaminergic agents .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one has been investigated for its potential as a therapeutic agent in various diseases due to its structural similarity to known pharmacophores.
Potential Therapeutic Areas:
- Neurological Disorders: The compound has shown promise in modulating neurotransmitter systems, particularly in the treatment of conditions such as depression and anxiety.
- Pain Management: Its analgesic properties have been explored in preclinical studies, indicating a potential role in pain relief mechanisms.
Receptor Binding Studies
Research indicates that this compound interacts with several neurotransmitter receptors, including:
- Dopamine Receptors: It may act as a dopamine receptor modulator, which is crucial for the treatment of disorders like schizophrenia and Parkinson's disease.
- Serotonin Receptors: Its influence on serotonin pathways suggests possible applications in mood disorders and anxiety management.
Synthesis of Analogues
The unique structure of this compound serves as a scaffold for synthesizing analogues with enhanced biological activity or specificity for particular targets.
Case Studies
Eigenschaften
IUPAC Name |
8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-11-3-1-10(2-4-11)9-16-12-5-6-13(16)8-14(17)7-12/h1-4,12-13H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTKTIYENPOKIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734459 | |
Record name | 8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652147-99-4 | |
Record name | 8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.